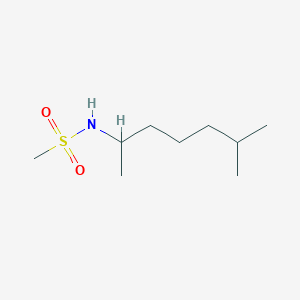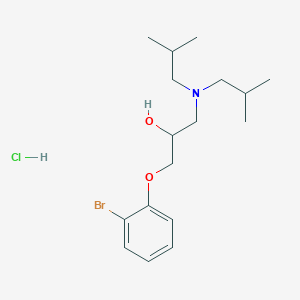![molecular formula C18H19NO5 B3981931 2-({[2-hydroxy-3-(3-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3981931.png)
2-({[2-hydroxy-3-(3-methylphenoxy)propyl]amino}carbonyl)benzoic acid
Descripción general
Descripción
2-({[2-hydroxy-3-(3-methylphenoxy)propyl]amino}carbonyl)benzoic acid, also known as AH6809, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. Its chemical structure consists of a benzoic acid core with an amino group and a hydroxy group attached to it through a propyl chain. AH6809 is a selective antagonist of the prostaglandin E2 (PGE2) receptor EP1, which is involved in inflammation and pain.
Mecanismo De Acción
2-({[2-hydroxy-3-(3-methylphenoxy)propyl]amino}carbonyl)benzoic acid selectively blocks the EP1 receptor, which is one of the four subtypes of PGE2 receptors. EP1 is involved in various physiological and pathological processes, including inflammation, pain, fever, and cancer. By blocking EP1, this compound can reduce the production of pro-inflammatory cytokines and chemokines, as well as the recruitment of immune cells to the site of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2), as well as the expression of cyclooxygenase-2 (COX-2), which is the enzyme that produces PGE2. This compound can also reduce the sensitivity of pain receptors, such as transient receptor potential vanilloid 1 (TRPV1), and inhibit the release of substance P, which is a neuropeptide involved in pain transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[2-hydroxy-3-(3-methylphenoxy)propyl]amino}carbonyl)benzoic acid is a selective and potent antagonist of the EP1 receptor, which makes it a valuable tool for studying the role of PGE2 and its receptors in various biological processes. However, its effectiveness may depend on the experimental conditions, such as the dose, route of administration, and animal species used. This compound may also have off-target effects on other receptors or enzymes, which should be taken into consideration when interpreting the results.
Direcciones Futuras
1. Investigate the role of EP1 in various diseases, such as cancer, autoimmune disorders, and neurodegenerative diseases.
2. Develop more selective and potent EP1 antagonists for clinical use.
3. Study the interaction between EP1 and other PGE2 receptors, and their downstream signaling pathways.
4. Explore the potential of EP1 as a therapeutic target for pain and inflammation.
5. Investigate the pharmacokinetics and pharmacodynamics of 2-({[2-hydroxy-3-(3-methylphenoxy)propyl]amino}carbonyl)benzoic acid in humans, and its safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
2-({[2-hydroxy-3-(3-methylphenoxy)propyl]amino}carbonyl)benzoic acid is widely used in scientific research to study the role of PGE2 and its receptors in inflammation, pain, and various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in animal models. This compound is also used as a tool to investigate the mechanisms of action of other drugs that target the PGE2 pathway.
Propiedades
IUPAC Name |
2-[[2-hydroxy-3-(3-methylphenoxy)propyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12-5-4-6-14(9-12)24-11-13(20)10-19-17(21)15-7-2-3-8-16(15)18(22)23/h2-9,13,20H,10-11H2,1H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROSJZFQUXMBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNC(=O)C2=CC=CC=C2C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



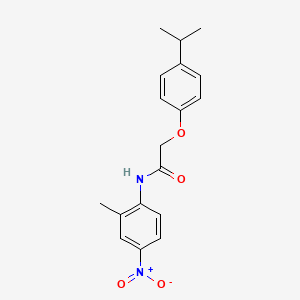

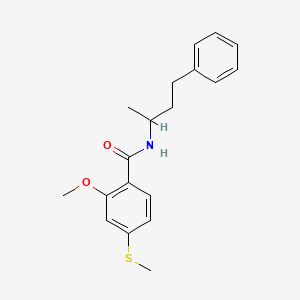
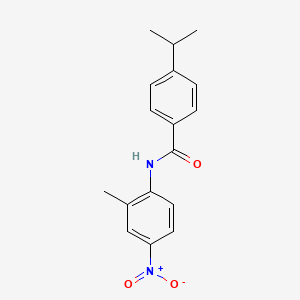
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3981902.png)
![2-[(3-fluorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3981911.png)
![5-[(1-sec-butyl-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3981919.png)
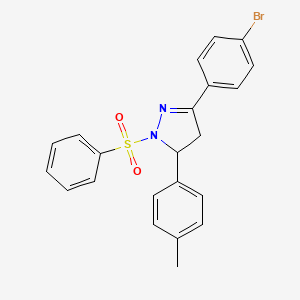
acetic acid](/img/structure/B3981930.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B3981944.png)
